molecular formula C18H18N4OS B5902269 N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide

Cat. No. B5902269
M. Wt: 338.4 g/mol
InChI Key: XGWLNKHGZALRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacterial strains by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation is that it may not be effective against all types of cancer cells or bacterial strains.

Future Directions

There are several future directions for research on N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide. One area of focus is on its potential as a treatment for other types of cancer, such as lung cancer and colon cancer. Another area of focus is on its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide can be synthesized using a variety of methods. One such method involves the reaction of 2-chloronicotinic acid with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,5-dimethyl-4-amino-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield the final product.

Scientific Research Applications

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, particularly against breast cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacterial strains.

properties

IUPAC Name

N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-18(13(2)22-21-12)24-16-8-4-3-7-15(16)20-17(23)10-14-6-5-9-19-11-14/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWLNKHGZALRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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